molecular formula C10H15N B2866175 2-Isopropyl-N-methylaniline CAS No. 7117-18-2

2-Isopropyl-N-methylaniline

Cat. No.: B2866175
CAS No.: 7117-18-2
M. Wt: 149.237
InChI Key: SRDCXRIXVSRXMS-UHFFFAOYSA-N
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Description

2-Isopropyl-N-methylaniline, also known by its IUPAC name N-methyl-2-propan-2-ylaniline, is an organic compound with the molecular formula C10H15N. This compound is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an isopropyl group and a methyl group. It is a colorless to pale yellow liquid with a characteristic amine odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency and safety. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropyl-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-N-methylaniline is unique due to the presence of both an isopropyl and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-methyl-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDCXRIXVSRXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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